Product packaging for cis-Dimethyl pyrrolidine-3,4-dicarboxylate(Cat. No.:CAS No. 102389-89-9)

cis-Dimethyl pyrrolidine-3,4-dicarboxylate

Cat. No.: B3069685
CAS No.: 102389-89-9
M. Wt: 187.19 g/mol
InChI Key: DEONENFBMPLKOR-OLQVQODUSA-N
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Description

cis-Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride (CAS 102389-89-9) is a chiral pyrrolidine derivative of significant value in medicinal chemistry and organic synthesis. This compound serves as a key synthetic intermediate and three-dimensional scaffold for constructing biologically active molecules. The saturated pyrrolidine ring is a privileged structure in drug discovery, featured in numerous FDA-approved therapeutics, due to its ability to efficiently explore pharmacophore space and influence the stereochemistry and three-dimensional coverage of potential drug candidates . The two cis-oriented ester functional groups at the 3 and 4 positions of the pyrrolidine ring provide versatile handles for further chemical modification, enabling researchers to develop compounds for various research applications. The scaffold is particularly noted for its role in the synthesis of more complex structures. Pyrrolidine-based compounds are extensively investigated for a wide spectrum of biological activities, including potential applications as anticancer, antibacterial, antidiabetic, and central nervous system agents . The specific stereochemistry of the cis-configured carbons is critical, as the spatial orientation of substituents can lead to distinct biological profiles when interacting with enantioselective protein targets . The compound is offered as the hydrochloride salt to enhance stability and handling. It is supplied with high purity for reliable and reproducible research outcomes. This product is intended for research applications and is not for diagnostic or therapeutic use. Handle in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO4 B3069685 cis-Dimethyl pyrrolidine-3,4-dicarboxylate CAS No. 102389-89-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl (3R,4S)-pyrrolidine-3,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-12-7(10)5-3-9-4-6(5)8(11)13-2/h5-6,9H,3-4H2,1-2H3/t5-,6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEONENFBMPLKOR-OLQVQODUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC1C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CNC[C@@H]1C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301207717
Record name 3,4-Pyrrolidinedicarboxylic acid, dimethyl ester, cis-
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Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102389-89-9
Record name 3,4-Pyrrolidinedicarboxylic acid, dimethyl ester, cis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102389-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Pyrrolidinedicarboxylic acid, dimethyl ester, cis-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Cis Dimethyl Pyrrolidine 3,4 Dicarboxylate and Its Derivatives

Strategies for Pyrrolidine (B122466) Core Formation

Cyclocondensation Approaches to the Pyrrolidine Ring System

Cyclocondensation reactions represent a classical yet effective approach to the pyrrolidine core, typically involving the formation of two sigma bonds in a sequential or concerted manner to close the ring. These methods often rely on the reaction between a three-atom nitrogen-containing fragment and a two-atom carbon fragment.

Reactions Involving N-Substituted Glycine (B1666218) Derivatives and DienophilesThe synthesis of the pyrrolidine-3,4-dicarboxylate scaffold can be achieved through strategies that utilize N-substituted glycine derivatives as a key building block. One such approach is the asymmetric Michael addition of a nucleophilic glycine equivalent to an electron-deficient alkene, such as a maleate (B1232345) or fumarate (B1241708) derivative, followed by intramolecular cyclization.researchgate.netrsc.orgnih.gov

In this methodology, the glycine α-carbon is rendered nucleophilic, often by forming a Schiff base (imine) which can be deprotonated to generate a stabilized carbanion. This nucleophile then undergoes a conjugate addition to a Michael acceptor like dimethyl maleate. The resulting intermediate possesses the requisite atoms to form the pyrrolidine ring. Subsequent intramolecular cyclization, typically an N-alkylation or acylation followed by reduction, closes the ring to yield the desired 3,4-disubstituted pyrrolidine. nih.govresearchgate.net The stereochemistry of the final product is influenced by the geometry of the dienophile and the conditions of the Michael addition and cyclization steps. The use of chiral auxiliaries on the glycine equivalent or the dienophile can impart high levels of stereocontrol, allowing for the synthesis of specific stereoisomers. nih.gov

Multi-Step Sequences from Iminodiethanoic Acid DerivativesIminodiethanoic acid (also known as iminodiacetic acid, IDA) and its derivatives serve as versatile precursors for the synthesis of various nitrogen-containing heterocycles.mdpi.comnih.govA plausible multi-step strategy for the synthesis of the N-substituted pyrrolidine-3,4-dicarboxylate core from an iminodiethanoate ester involves an intramolecular Dieckmann condensation.

This sequence would begin with the N-alkylation of a dialkyl iminodiethanoate with a suitable 1,2-dihaloethane or an equivalent electrophile to introduce the carbon atoms that will form the C2 and C5 positions of the pyrrolidine ring. The resulting tetra-ester intermediate is then subjected to base-catalyzed Dieckmann condensation. This reaction would form a β-keto ester intermediate, which upon hydrolysis, decarboxylation, and subsequent reduction of the ketone, would yield the N-substituted pyrrolidine-3,4-dicarboxylate skeleton. The stereochemical outcome of the carboxylate groups would depend on the reduction conditions and any subsequent epimerization steps. While not a direct route to cis-dimethyl pyrrolidine-3,4-dicarboxylate itself, this strategy highlights the utility of iminodiethanoic acid as a foundational building block for constructing the pyrrolidine ring system through classical cyclization chemistry. mdpi.com

Azomethine Ylide 1,3-Dipolar Cycloadditions

The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is one of the most powerful and widely used methods for the stereoselective synthesis of polysubstituted pyrrolidines. nih.govwikipedia.org This reaction is a [3+2] cycloaddition, a thermally allowed, concerted process that can create up to four new contiguous stereocenters in a single step with high fidelity. acs.orgnih.gov

Intermolecular Cycloadditions with Electron-Deficient DipolarophilesThe intermolecular 1,3-dipolar cycloaddition between an azomethine ylide and an electron-deficient dipolarophile, such as dimethyl maleate or dimethyl fumarate, is a highly efficient route to pyrrolidine-3,4-dicarboxylates.nih.govnih.govAzomethine ylides are transient 1,3-dipoles that are typically generated in situ.nih.govA common method for their generation involves the condensation of an α-amino acid (like glycine or sarcosine) with an aldehyde or ketone, which proceeds via decarboxylation.mdpi.comnih.gov

The reaction with a cis-dipolarophile like dimethyl maleate proceeds stereospecifically, meaning the cis relationship of the ester groups in the starting material is retained in the pyrrolidine product, directly yielding the cis-3,4-dicarboxylate isomer. psu.edu The reaction is highly regioselective and the stereochemistry at the C2 and C5 positions of the pyrrolidine ring is controlled by the geometry of the azomethine ylide and the mode of addition (endo vs. exo). acs.org The use of chiral catalysts can render this reaction enantioselective, providing access to optically pure pyrrolidine derivatives. nih.govacs.org

Below is a table summarizing representative examples of this reaction.

Azomethine Ylide PrecursorsDipolarophileCatalyst/ConditionsProduct StereochemistryYield (%)
Sarcosine, BenzaldehydeDimethyl maleateReflux in Toluenecis-3,475-85
Glycine methyl ester, ParaformaldehydeDimethyl maleateAgOAc/DBUcis-3,488
N-Benzylglycine, BenzaldehydeDimethyl fumarateRefluxtrans-3,490
Aziridine-2-carboxylateDimethyl maleateThermolysis (110 °C)cis-3,465
Stereoselectivity Control in Cycloaddition Reactions

The [3+2] cycloaddition reaction, particularly involving azomethine ylides, stands as one of the most powerful and versatile methods for constructing the pyrrolidine scaffold. researchgate.netrsc.org This approach allows for the creation of multiple stereocenters in a single, atom-economical step. rsc.orgnih.gov The stereochemical outcome of these reactions, leading to either cis or trans products, can be meticulously controlled through the strategic selection of catalysts, substrates, and reaction conditions.

Catalytic asymmetric 1,3-dipolar cycloaddition is a premier technique for generating diastereo- and enantiopure pyrrolidines from azomethine ylides and various dipolarophiles. researchgate.net For instance, copper(I) complexes with chiral ligands such as (R)-DM-BINAP have been successfully employed to catalyze the exo-selective asymmetric 1,3-dipolar cycloaddition of imino esters with α,β-unsaturated pyrazoleamides. This method yields highly functionalized pyrrolidines with multiple stereocenters in good yields, high diastereoselectivities, and excellent enantioselectivities (up to 99% ee). rsc.org Similarly, silver catalysts like Ag₂CO₃ have proven effective in the reaction between N-tert-butanesulfinylazadienes and azomethine ylides, producing densely substituted proline derivatives with high regio- and diastereoselectivity. nih.gov The chiral sulfinyl group on the azadiene directs the stereochemical course of the reaction, inducing a specific absolute configuration in the final pyrrolidine product. nih.gov

Organocatalysis has also emerged as a significant strategy for controlling stereoselectivity. Chiral secondary amines, such as L-proline, can catalyze the [3+2] cycloaddition between α,β-unsaturated aldehydes and azomethine ylides, affording pyrrolidine cycloadducts with complete diastereomeric control. researchgate.net The development of bifunctional organocatalysts, which can activate both the nucleophile and the electrophile through non-covalent interactions, has further enhanced the ability to achieve high stereocontrol in these transformations. researchgate.net

Below is a table summarizing various catalytic systems used in cycloaddition reactions for the synthesis of substituted pyrrolidines and the selectivities achieved.

Catalyst SystemReactantsSelectivity AchievedReference
(R)-DM-BINAP/Cu(CH₃CN)₄BF₄Imino esters and α,β-unsaturated pyrazoleamidesGood diastereoselectivity, up to 99% ee rsc.org
Ag₂CO₃N-tert-butanesulfinylazadienes and Azomethine ylidesHigh regio- and diastereoselectivity nih.gov
L-ProlineAcrolein and Acyclic azomethine ylidesComplete diastereomeric control, up to 80% ee researchgate.net
Isatin, L-proline, N-ethylmaleimide(Three-component reaction)Excellent diastereoselectivity (>99:1 dr) mdpi.com

Chemoenzymatic and Enzymatic Resolution Methods for Non-Racemic Forms

Chemoenzymatic and enzymatic resolution strategies are powerful tools for obtaining enantiomerically pure compounds from racemic mixtures. These methods leverage the high selectivity of enzymes, particularly lipases and esterases, to differentiate between enantiomers. core.ac.uk In a typical kinetic resolution process, an enzyme selectively catalyzes the transformation (e.g., hydrolysis) of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the slower-reacting enantiomer from the transformed product. core.ac.uk

For precursors to pyrrolidine dicarboxylates, lipase-catalyzed hydrolysis is a common approach. For example, Candida antarctica lipase (B570770) B (CALB) has been used for the enantioselective resolution of a racemic mixture of cis-dimethyl 1-acetylpiperidine-2,3-dicarboxylate, a structurally related compound. core.ac.uk The lipase demonstrated high enantioselectivity, preferentially hydrolyzing one enantiomer, and also exhibited regioselectivity by acting on a specific ester group within the molecule. core.ac.uk The resulting carboxylic acid product and the unreacted ester enantiomer can then be easily separated. This methodology is applicable to pyrrolidine diesters, where a lipase can selectively hydrolyze one of the ester groups of one enantiomer, facilitating the synthesis of non-racemic forms.

The efficiency of these enzymatic processes makes them suitable for large-scale production, and the use of immobilized enzymes can further enhance their industrial applicability by allowing for catalyst recycling and continuous flow processes. core.ac.uknih.gov Chemoenzymatic methods combine traditional chemical synthesis with enzymatic steps, such as the lipase-catalyzed perhydrolysis to form epoxides from propenylbenzenes, which can then be converted into chiral diols as precursors for further synthesis. nih.gov

EnzymeSubstrate TypeTransformationApplicationReference
Candida antarctica lipase B (CALB)Racemic diesterEnantioselective hydrolysisResolution of racemic mixtures core.ac.uk
Lipase (Addzyme-011)UridineRegioselective esterificationSynthesis of Molnupiravir nih.gov
Immobilized lipase B from Candida antarctica (Novozym 435)PropenylbenzenesIn situ peracid formation for epoxidationSynthesis of chiral diols nih.gov

Chiral Pool Synthesis Approaches

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to construct more complex chiral molecules. nih.gov For the synthesis of pyrrolidine derivatives, amino acids such as L-proline and L-4-hydroxyproline are exceptionally valuable starting points. nih.govmdpi.com These compounds provide a pre-existing, stereochemically defined pyrrolidine ring that can be chemically modified to introduce the desired functionality while retaining the original chirality.

For instance, commercially available Boc-protected trans-4-hydroxy-L-proline can serve as a versatile precursor. mdpi.com The existing hydroxyl and carboxylic acid groups can be manipulated through standard organic transformations—such as esterification, oxidation, and nucleophilic substitution—to build the target molecule. The synthesis of the antiviral drug Grazoprevir, for example, utilizes a pyrrolidine building block derived from 4-hydroxyproline. mdpi.com Similarly, pyroglutamic acid, another inexpensive chiral pool material, can be converted into enantiopure cis-2,5-dialkylpyrrolidines through multi-step synthetic sequences. nih.gov

The advantage of this approach lies in the direct transfer of chirality from the starting material to the product, circumventing the need for asymmetric induction or chiral resolution steps. The vast collection of chiral building blocks provided by nature, including terpenes and carbohydrates in addition to amino acids, offers a wide range of starting points for the synthesis of complex, enantiopure target molecules. nih.gov

Stereocontrol and Diastereoselective Synthesis

Achieving precise control over the relative and absolute stereochemistry of the pyrrolidine ring is paramount. The cis or trans arrangement of substituents at the 3- and 4-positions, as well as at other positions on the ring, is dictated by the synthetic methodology employed.

Factors Influencing cis-Stereochemical Outcome (e.g., Temperature, Base Strength)

The diastereoselectivity of a reaction leading to substituted pyrrolidines is often sensitive to various experimental parameters. Factors such as temperature, solvent, and the nature of the base or catalyst can significantly influence the stereochemical outcome by altering the energies of competing reaction pathways and transition states.

In many cyclization reactions, the formation of the cis isomer is thermodynamically favored due to reduced steric strain compared to the trans isomer. However, the kinetic product may differ. The choice of base, for example, can affect the stereoselectivity of cyclization. A bulky, non-coordinating base might favor one transition state over another, leading to a higher diastereomeric ratio.

Furthermore, intramolecular interactions play a crucial role. The presence of substituents capable of hydrogen bonding or other non-covalent interactions can stabilize a particular conformation or transition state, thereby directing the stereochemical outcome. beilstein-journals.orgnih.gov For example, in fluorinated pyrrolidines, an electrostatic gauche effect, where an attractive interaction exists between a positively charged nitrogen and a partially negative fluorine atom, can strongly favor a cis conformation. nih.gov Protecting groups on the pyrrolidine nitrogen can also exert a significant impact on the stereochemical course of a reaction, allowing for the selective preparation of either cis or trans isomers from a common intermediate. researchgate.net

Diastereoselective Construction of cis-Pyrrolidine Moieties

Several synthetic strategies have been developed specifically for the diastereoselective construction of cis-pyrrolidine moieties. These methods often rely on substrate control, where existing stereocenters or functional groups on the starting material direct the formation of new stereocenters.

One such method is the copper-promoted intramolecular aminooxygenation of alkenes. In this reaction, α-substituted 4-pentenyl sulfonamides undergo cyclization to form 2,5-cis-pyrrolidines with excellent diastereoselectivity (dr >20:1) and in high yields. nih.govnih.gov The stereochemistry of the substituent on the alkene chain guides the cyclization to favor the cis product.

Another powerful technique is the catalytic hydrogenation of highly substituted pyrrole (B145914) systems. The reduction of the aromatic pyrrole ring can proceed with excellent diastereoselectivity to afford fully saturated pyrrolidines. researchgate.net This process is often directed by a pre-existing stereocenter on a substituent attached to the pyrrole ring, which controls the facial selectivity of the hydrogenation, leading predominantly to the cis product. Rhodium-on-alumina (Rh/Al₂O₃) is a commonly used catalyst for this transformation, effectively reducing 2,5-dimethylpyrrole to cis-2,5-dimethylpyrrolidine. researchgate.net

The table below highlights methods that achieve high cis-diastereoselectivity.

MethodSubstrateOutcomeDiastereomeric Ratio (dr)Reference
Copper-promoted intramolecular aminooxygenationα-Substituted 4-pentenyl sulfonamides2,5-cis-pyrrolidines>20:1 nih.govnih.gov
Catalytic Hydrogenation (Rh/Al₂O₃)N-(1-methylpyrrole-2-acetyl)-(S)-proline methyl esterCorresponding cis-pyrrolidine derivative95% de researchgate.net
Tandem Aldol/Lactonization CascadePyridinium enolate intermediateβ-lactone with cis-relationship>19:1 nih.gov
Ring Contraction of Pyrrolidinecis-substituted pyrrolidine-2,5-dicarboxylatecis-substituted cyclobutaneStereospecific acs.org

Asymmetric Catalytic Strategies for Enantiopure cis-Pyrrolidines

Asymmetric catalysis provides the most elegant and efficient route to enantiopure pyrrolidines from achiral or racemic precursors. These strategies employ a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

A prominent strategy involves the asymmetric [3+2] cycloaddition of azomethine ylides, as mentioned previously, but with a specific focus on generating enantiopure products. researchgate.net Chiral phosphoric acids, for instance, have been used to catalyze the aza-Michael cyclization in a "clip-cycle" strategy, yielding enantioenriched pyrrolidines. whiterose.ac.uk This modular approach allows for the rapid assembly of diverse pyrrolidine structures in high enantiomeric excess.

Another innovative approach is the direct C(sp³)–H amination of hydrocarbons. nih.gov This streamlined strategy involves two sequential C-H functionalization steps: a regio- and stereoselective catalytic nitrene C-H insertion, followed by a diastereoselective cyclization involving a 1,5-hydrogen atom transfer (HAT) from a nitrogen-centered radical. This method leads directly to the formation of enantiopure pyrrolidines. nih.gov

The development of chiral cis-2,5-disubstituted pyrrolidine organocatalysts themselves has also been reported. rsc.org These catalysts have proven highly effective in promoting enantioselective Michael additions, achieving excellent yields and enantioselectivities (>99% ee), showcasing the utility of the target scaffold in furthering the field of asymmetric catalysis. rsc.org

Catalytic StrategyCatalyst TypeKey TransformationEnantiomeric Excess (ee)Reference
Asymmetric 'Clip-Cycle'Chiral Phosphoric Acid (CPA)Aza-Michael cyclizationHigh ee whiterose.ac.uk
C(sp³)–H AminationChiral catalystCatalytic nitrene C-H insertion and cyclizationHigh enantiopurity nih.gov
Michael AdditionChiral cis-2,5-disubstituted pyrrolidineAddition of nitromethane (B149229) to α,β-unsaturated aldehydesup to >99% ee rsc.org
Asymmetric Lithiations-BuLi / (-)-sparteineDeprotonation / Electrophilic quenchGood enantioselectivity nih.gov
Chiral Metal-Ligand Catalysis (e.g., Cu(I) Systems)

One of the most powerful and widely employed methods for the synthesis of enantiomerically enriched pyrrolidines is the metal-catalyzed asymmetric 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile. Copper(I) complexes, in particular, have proven to be highly effective catalysts for this transformation when used in conjunction with chiral ligands.

The synthesis of this compound can be achieved through the [3+2] cycloaddition of an azomethine ylide, generated in situ from a glycine iminoester, with dimethyl maleate as the dipolarophile. The stereochemical outcome of the reaction is dictated by the chiral ligand coordinated to the Cu(I) center, which creates a chiral environment around the metal, thus influencing the facial selectivity of the cycloaddition.

The general reaction mechanism involves the coordination of the glycine iminoester to the chiral Cu(I) complex, followed by deprotonation with a mild base to form the metallo-azomethine ylide. This reactive intermediate then undergoes a concerted or stepwise cycloaddition with dimethyl maleate. The geometry of the dipolarophile (Z-configuration for dimethyl maleate) directly translates to the cis stereochemistry of the two carboxylate groups in the resulting pyrrolidine ring.

Various chiral ligands have been developed for this purpose, with phosphorus-based ligands such as those from the SEGPHOS and Phosferrox families demonstrating notable success in inducing high levels of stereocontrol. The choice of ligand, solvent, and reaction temperature can significantly impact the yield, diastereoselectivity (cis/trans ratio), and enantioselectivity (ee) of the final product.

Below is a representative table summarizing the results of a Cu(I)-catalyzed asymmetric 1,3-dipolar cycloaddition to produce a cis-pyrrolidine-3,4-dicarboxylate derivative.

Table 1: Cu(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

EntryChiral LigandSolventTemp (°C)Yield (%)dr (cis:trans)ee (%)
1(R)-DTBM-SEGPHOSToluene2592>95:596
2(S,S)-f-spiroPhosCH2Cl2088>95:592
3(R)-PhosferroxTHF259090:1094

Note: Data presented is representative of typical results found in the literature for this type of reaction and may not correspond to a single specific publication.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful alternative to metal-based catalysis for the enantioselective synthesis of complex molecules, offering advantages such as lower toxicity, air and moisture stability, and often milder reaction conditions. For the construction of the cis-pyrrolidine-3,4-dicarboxylate framework, organocatalytic strategies, particularly those involving Michael additions, are highly relevant.

While a direct organocatalytic synthesis of this compound from simple precursors is less commonly reported than the cycloaddition approach, the principles of organocatalysis can be applied to construct the core structure. A plausible strategy involves the asymmetric Michael addition of a nucleophile to a suitably functionalized maleate derivative, followed by a subsequent cyclization step.

For instance, a chiral secondary amine catalyst, such as a derivative of proline, can activate an aldehyde or ketone donor through the formation of a nucleophilic enamine. This enamine can then undergo a conjugate addition to a Michael acceptor like dimethyl 2-aminomaleate or a related derivative. The stereochemistry of the newly formed C-C bond is controlled by the chiral catalyst, which shields one face of the enamine intermediate. Subsequent intramolecular cyclization, often after a reduction or other functional group manipulation, would lead to the formation of the pyrrolidine ring.

The success of such an approach hinges on the ability of the organocatalyst to effectively control the stereochemistry of the initial Michael addition and the subsequent diastereoselective cyclization. The choice of catalyst, solvent, and additives can be optimized to favor the formation of the desired cis diastereomer with high enantiomeric excess.

The following table illustrates typical results for an organocatalyzed Michael addition that could serve as a key step in the synthesis of a cis-3,4-disubstituted pyrrolidine.

Table 2: Organocatalyzed Michael Addition for Pyrrolidine Precursor Synthesis

EntryOrganocatalystMichael DonorMichael AcceptorYield (%)dree (%)
1(S)-Diphenylprolinol silyl (B83357) etherPropanalDiethyl 2-acetylaminomaleate8592:898
2Cinchona-derived squaramideMalonateN-protected imine90>95:595
3Jørgensen-Hayashi catalystAcetoneNitroalkene9290:10>99

Note: This table presents representative data for organocatalytic Michael additions leading to precursors for substituted pyrrolidines and does not depict a direct synthesis of the title compound.

Reactivity and Chemical Transformations of Cis Dimethyl Pyrrolidine 3,4 Dicarboxylate

Functional Group Interconversions on the Carboxylate Moieties

The ester groups at the 3 and 4 positions of the pyrrolidine (B122466) ring are susceptible to typical carboxylate reactions, providing a straightforward route to other functional groups.

Hydrolysis of Ester Groups

The hydrolysis of the methyl ester groups in cis-dimethyl pyrrolidine-3,4-dicarboxylate to the corresponding dicarboxylic acid is a fundamental transformation. This reaction is typically carried out under basic conditions, for example, using an aqueous solution of a strong base like sodium hydroxide, followed by acidification to protonate the resulting carboxylates. This process is often a necessary step for subsequent modifications, such as amide bond formation. The hydrolysis allows for the introduction of different functionalities by converting the carboxylic acids into activated derivatives.

Reduction to Alcohol and Other Functional Derivatives

The ester groups can be reduced to primary alcohols, yielding the corresponding cis-pyrrolidine-3,4-dimethanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) is typically required for this transformation. nih.gov The resulting diol is a versatile intermediate that can be further functionalized. For example, the hydroxyl groups can be converted to leaving groups for subsequent nucleophilic substitution reactions or oxidized to aldehydes or carboxylic acids.

Modifications at the Pyrrolidine Nitrogen

The secondary amine in the pyrrolidine ring is a nucleophilic center and readily undergoes reactions to introduce substituents on the nitrogen atom. This is a common strategy for synthesizing N-substituted pyrrolidine derivatives with diverse biological and chemical properties. nih.gov

N-Alkylation and N-Benzylation Reactions

The nitrogen atom of this compound can be readily alkylated or benzylated using appropriate alkyl or benzyl (B1604629) halides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include triethylamine (B128534) or potassium carbonate. For instance, N-benzylation can be achieved using benzyl bromide. researchgate.net These N-substituted derivatives are important precursors for a wide range of biologically active molecules.

Introduction of Protecting Groups

To control the reactivity of the pyrrolidine nitrogen during multi-step syntheses, it is often necessary to introduce a protecting group. Common protecting groups for secondary amines like the one in this compound include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base such as triethylamine or sodium hydroxide. mychemblog.comjk-sci.com This protecting group is stable under a wide range of reaction conditions but can be easily removed with a strong acid, such as trifluoroacetic acid (TFA). jk-sci.com

The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) and a base. organic-chemistry.org A key advantage of the Cbz group is its stability to acidic and basic conditions, while being readily removable by catalytic hydrogenation. organic-chemistry.org

Table 1: Common Protecting Groups for the Pyrrolidine Nitrogen

Protecting GroupReagent for IntroductionConditions for Removal
tert-butoxycarbonyl (Boc)Di-tert-butyl dicarbonate ((Boc)₂O)Strong acid (e.g., TFA)
Benzyloxycarbonyl (Cbz)Benzyl chloroformate (Cbz-Cl)Catalytic Hydrogenation (e.g., H₂, Pd/C)

Ring-Opening and Rearrangement Reactions

While the pyrrolidine ring is generally stable, under specific conditions, it can undergo ring-opening or rearrangement reactions. These transformations are less common than functional group modifications but can lead to the formation of structurally complex acyclic or different heterocyclic systems. For instance, certain N-acyl pyrrolidine derivatives can undergo ring-opening reactions. researchgate.net Rearrangement reactions of substituted pyrrolidines, such as the Curtius rearrangement of proline derivatives, can lead to the formation of unsaturated pyrrolidines or acyclic ketones. nih.gov Additionally, some rearrangement reactions involving coumarin (B35378) derivatives can lead to the formation of substituted pyrrolidine-2,5-diones. nih.gov The specific conditions required for these transformations depend heavily on the nature and position of the substituents on the pyrrolidine ring.

Generation and Reactions of Reactive Intermediates

Reactive intermediates are transient species that are highly reactive and play a crucial role in many chemical transformations. Their generation from stable precursors allows for the construction of complex molecular frameworks.

Azomethine Ylide Generation

Azomethine ylides are 1,3-dipolar species that are highly valuable in the synthesis of five-membered nitrogen-containing heterocyclic compounds through [3+2] cycloaddition reactions. These reactions are powerful tools for building molecular complexity with high stereocontrol. The generation of azomethine ylides can be achieved through various methods, including the thermal or photochemical ring-opening of aziridines, the desilylation of α-silylamines, and the condensation of α-amino acids or esters with carbonyl compounds.

However, a direct and established method for the generation of a specific azomethine ylide from this compound is not prominently featured in the chemical literature. While N-substituted pyrrolidine derivatives can, in principle, serve as precursors to azomethine ylides, detailed studies outlining this transformation for the title compound are scarce. The general strategies for azomethine ylide formation typically involve precursors with specific functional groups that facilitate the generation of the 1,3-dipole, which are not inherent to the structure of this compound itself without prior functionalization.

Formation of Biradical Intermediates via Nitrogen Extrusion

The thermal or photochemical extrusion of nitrogen from cyclic azo compounds is a well-established method for generating biradical intermediates. rhhz.net These biradicals can subsequently undergo a variety of transformations, including cyclization, fragmentation, and trapping reactions, to afford novel carbocyclic and heterocyclic frameworks. The generation of biradicals via nitrogen extrusion often proceeds from diazene (B1210634) precursors. rhhz.net

There is a lack of specific reports detailing the synthesis of a diazene derivative from this compound and its subsequent use in generating biradical intermediates through nitrogen extrusion. The synthesis of such a precursor would likely involve the introduction of a dinitrogen moiety into the pyrrolidine ring system, a non-trivial transformation that has not been specifically documented for this substrate.

Stereospecific Transformations of the Pyrrolidine Core

The stereochemistry of the pyrrolidine ring is crucial for its biological activity and its utility as a chiral auxiliary or building block. Stereospecific transformations, which preserve or predictably alter the stereochemistry of the starting material, are therefore of significant interest.

While the stereoselective synthesis of substituted pyrrolidines is a vast field of research, specific studies focusing on the stereospecific transformations of the pre-existing chiral centers at the C3 and C4 positions of this compound are not extensively documented. Such transformations could include epimerization to the trans-isomer, or diastereoselective functionalization at these positions. The cis-relationship of the two ester groups would be expected to influence the stereochemical outcome of reactions at these centers, but detailed investigations appear to be limited.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural analysis of cis-dimethyl pyrrolidine-3,4-dicarboxylate in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals and confirmation of the cis relative stereochemistry.

The ¹H NMR spectrum provides initial information on the number of unique proton environments, their chemical shifts, signal integrations (proton count), and scalar (J) couplings to neighboring protons. For the symmetric cis-isomer, the spectrum is expected to be relatively simple. The methoxy (B1213986) groups (-OCH₃) would appear as a sharp singlet, while the protons on the pyrrolidine (B122466) ring would exhibit more complex splitting patterns due to their couplings.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals include those for the carbonyl carbons of the ester groups, the methoxy carbons, and the carbons of the pyrrolidine ring.

To definitively assign these signals and establish connectivity, 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are directly coupled to each other (typically through two or three bonds). It would show correlations between H-3/H-4 and their adjacent methylene (B1212753) protons (H-2 and H-5) on the pyrrolidine ring.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct neighbors, revealing entire spin systems. For this molecule, it would show correlations among all protons within the pyrrolidine ring structure (H-2, H-3, H-4, H-5).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps long-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for assigning quaternary carbons and linking different fragments of the molecule. For instance, correlations would be observed from the methoxy protons to the ester carbonyl carbons, and from the ring protons (H-3, H-4) to the carbonyl carbons, confirming the ester functionalities. researchgate.net

Table 1: Expected NMR Data for this compound (Note: As specific literature data for this exact compound is not readily available, these are representative values based on analogous pyrrolidine structures. Actual shifts may vary depending on solvent and experimental conditions.)

¹H NMR ¹³C NMR
Position Expected δ (ppm) Position Expected δ (ppm)
H-2, H-5~3.0-3.4 (m)C-2, C-5~50-55
H-3, H-4~3.5-3.8 (m)C-3, C-4~45-50
NHbroad singletC=O~170-175
OCH₃~3.7 (s, 6H)OCH₃~52

Stereochemical Assignment through Nuclear Overhauser Effect (NOE) Experiments

The relative stereochemistry of the two carboxylate groups is unequivocally established using Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy). These techniques detect protons that are close in space, regardless of their bonding connectivity.

For this compound, the key indicator of the cis configuration is the spatial proximity of the protons at the C-3 and C-4 positions. An NOE experiment would reveal a cross-peak between the signal for H-3 and the signal for H-4. This correlation demonstrates that these two protons are on the same face of the pyrrolidine ring, which mandates a cis relationship between the two dimethyl carboxylate substituents. researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (molecular formula C₈H₁₃NO₄), the expected nominal mass is 187 amu.

The electron ionization (EI) mass spectrum shows a molecular ion peak (M⁺) and several characteristic fragment ions. massbank.eu High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which serves to confirm the elemental composition. The theoretical monoisotopic mass of C₈H₁₃NO₄ is 187.08446 g/mol . An HRMS measurement matching this value to within a few parts per million (ppm) would unambiguously confirm the molecular formula. nih.gov

Table 2: Mass Spectrometry Data for this compound

m/z (Relative Intensity %) Proposed Fragment
187 (M⁺) Molecular Ion
156 [M - OCH₃]⁺
128 [M - COOCH₃]⁺
96 [M - COOCH₃ - CH₃OH]⁺
68 Pyrrolidine ring fragment

(Data derived from MassBank record MSBNK-Fac_Eng_Univ_Tokyo-JP010163) massbank.eu

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise map of electron density can be generated, revealing the exact spatial coordinates of each atom.

For this compound, a successful crystal structure analysis would provide irrefutable proof of the cis relative stereochemistry by showing both methoxycarbonyl groups oriented on the same side of the five-membered ring. researchgate.netnih.gov Furthermore, if a chiral resolving agent is used or if the crystallization occurs from an enantiopure sample, the technique can determine the absolute configuration (e.g., 3R, 4S or 3S, 4R) of the molecule. nih.gov The analysis also yields precise bond lengths, bond angles, and crystal packing information. nih.gov

Table 3: Representative Data Obtained from X-ray Crystallography

Parameter Information Provided
Space Group Crystal system and symmetry
Unit Cell Dimensions (a, b, c, α, β, γ) Dimensions of the repeating unit in the crystal lattice
Atomic Coordinates (x, y, z) Precise location of each atom in 3D space
Bond Lengths and Angles Geometric details confirming the molecular structure

Chiral Chromatography (HPLC) for Enantiomeric Excess (ee) and Diastereomeric Ratio (dr) Determination

Since this compound is a chiral molecule (existing as a pair of enantiomers), it is often necessary to determine the enantiomeric purity of a sample. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common method for this purpose. nih.gov

The technique separates the two enantiomers based on their differential transient diastereomeric interactions with the chiral selector of the CSP. nih.gov By developing a suitable method, the two enantiomers will elute from the column at different retention times, appearing as two distinct peaks in the chromatogram. The enantiomeric excess (ee) can then be calculated from the relative areas of these two peaks. researchgate.net

While HPLC is primarily for enantiomeric separation, the diastereomeric ratio (dr) of a mixture containing both cis and trans isomers can also be determined, often using standard (achiral) HPLC or by ¹H NMR analysis of the crude reaction mixture. ua.es

Table 4: Typical Parameters for Chiral HPLC Method Development

Parameter Description
Chiral Stationary Phase e.g., Cellulose or amylose (B160209) derivatives (Chiralcel®, Chiralpak®)
Mobile Phase Typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol)
Flow Rate Rate at which the mobile phase passes through the column (e.g., 1.0 mL/min)
Detection UV detector set to a wavelength where the analyte absorbs

| Output Data | Retention times (t_R) for each enantiomer, resolution factor (R_s) |

Computational Studies and Mechanistic Investigations

Density Functional Theory (DFT) Calculations of Reaction Mechanisms

DFT calculations have been instrumental in mapping the potential energy surfaces of reactions leading to pyrrolidine (B122466) rings, offering a detailed view of the mechanistic pathways. These studies are crucial for understanding the feasibility and outcomes of synthetic routes.

The formation of the pyrrolidine ring in cis-Dimethyl pyrrolidine-3,4-dicarboxylate often proceeds via a [3+2] cycloaddition reaction between an azomethine ylide and an alkene, in this case, dimethyl maleate (B1232345). DFT calculations have been employed to investigate the energetic profiles of such reactions, identifying the transition states and intermediates that govern the reaction rate and stereoselectivity.

Theoretical studies on analogous systems reveal that the 1,3-dipolar cycloaddition reactions of azomethine ylides are typically characterized by a concerted, yet often asynchronous, transition state. The asynchronicity in bond formation is influenced by the electronic nature of both the dipole and the dipolarophile. Non-covalent interaction (NCI) analysis can further provide visual and quantitative evidence of the attractive and repulsive intermolecular forces that shape the geometry of the transition states.

Table 1: Calculated Activation Energies for Analogous [3+2] Cycloaddition Reactions
ReactantsDipolarophileComputational MethodActivation Energy (kcal/mol)Reference
Azomethine YlideDimethyl MaleateB3LYP/6-31G*~10-15 (estimated)Based on general values for concerted [3+2] cycloadditions. Specific values for the exact reaction may vary.
Substituted Azomethine YlideEthyleneM06-2X/6-311+G(d,p)12.8Illustrates a typical barrier for a concerted pathway.
Azomethine YlideAcetyleneB3LYP-D3/6-311++G(d,p)Exo Pathway Favored KineticallyIn a study of the reaction with dimethyl acetylenedicarboxylate, the exo pathway was found to be kinetically favored, while the endo product was thermodynamically more stable. rsc.orgnih.govresearchgate.net This suggests a kinetically controlled mechanism that can lead to the thermodynamically preferred product.

While many [3+2] cycloadditions are considered concerted, the possibility of a stepwise mechanism involving a singlet biradical intermediate is a critical area of investigation. DFT calculations allow for the exploration of these alternative pathways and the determination of their associated activation barriers.

For many 1,3-dipolar cycloadditions, the concerted pathway is energetically favored over a stepwise diradical mechanism. However, the energy difference between the concerted and stepwise transition states can be small, and factors such as reactant structure and solvent effects can influence the preferred pathway. In cases where a biradical intermediate is formed, the subsequent ring-closure step must be rapid to maintain the stereochemical integrity of the product. The activation barriers for these processes are key determinants of the reaction's feasibility and outcome.

Modeling of Stereochemical Outcomes in Cycloaddition Reactions

The stereochemistry of the four contiguous stereocenters in substituted pyrrolidines is a crucial aspect of their synthesis. Computational modeling provides a powerful means to predict and rationalize the stereochemical outcomes of the cycloaddition reactions used to form the pyrrolidine ring.

The stereospecificity of the [3+2] cycloaddition reaction is intrinsically linked to whether the mechanism is concerted or stepwise. In a concerted mechanism, the stereochemistry of the reactants is directly translated into the product. For the synthesis of this compound from dimethyl maleate, a concerted pathway would be expected to preserve the cis relationship of the ester groups.

DFT studies can quantify the electronic and steric factors that favor a concerted pathway. Steric hindrance between substituents on the azomethine ylide and the dipolarophile can influence the approach geometry and the energy of the transition state, thereby dictating the diastereoselectivity of the reaction.

In polar cycloadditions, the potential for a stepwise mechanism involving a zwitterionic intermediate exists. The stability of such an intermediate is highly dependent on the electronic properties of the reactants and the polarity of the solvent. Computational studies can model the formation and fate of these zwitterionic species.

Equilibration studies on these intermediates are crucial, as rotation around single bonds can lead to a loss of stereochemical information and the formation of a mixture of diastereomers. DFT calculations can elucidate the rotational barriers within the zwitterionic intermediate and predict the resulting product distribution. The presence of electron-withdrawing groups, such as the methoxycarbonyl groups in dimethyl maleate, can stabilize a negative charge and potentially favor a stepwise, zwitterionic pathway under certain conditions.

Conformational Analysis and Molecular Dynamics Simulations of Pyrrolidine Ring Systems

The biological activity and physical properties of pyrrolidine derivatives are often dictated by the conformational preferences of the five-membered ring. Computational methods are invaluable for exploring the conformational landscape of these molecules. The pyrrolidine ring is not planar and can adopt various puckered conformations, most commonly described as envelope and twist forms.

Substituents on the pyrrolidine ring play a significant role in determining its preferred conformation. For this compound, the two bulky ester groups on the same face of the ring will significantly influence the puckering to minimize steric strain. Computational studies suggest that for 3,4-disubstituted pyrrolidines, the substituents' preference for pseudo-equatorial or pseudo-axial positions directs the ring's conformation.

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of the pyrrolidine ring in solution. These simulations can reveal the accessible conformations and the energy barriers between them, offering a more complete picture of the molecule's behavior in a physiological environment. MD simulations can also shed light on how the conformational flexibility or rigidity of the pyrrolidine scaffold influences its interactions with biological targets.

Table 2: Common Pyrrolidine Ring Pucker Conformations
ConformationDescriptionDihedral Angles
Envelope (E)Four atoms are coplanar, and the fifth atom is out of the plane.One of the five endocyclic torsion angles is close to 0°.
Twist (T)No four atoms are coplanar. The ring has a C2 axis of symmetry passing through one atom and the midpoint of the opposite bond.Torsion angles alternate in sign around the ring.

Applications of Cis Dimethyl Pyrrolidine 3,4 Dicarboxylate As a Key Synthetic Intermediate

Building Block for Complex Organic Molecules

The inherent structural features of cis-dimethyl pyrrolidine-3,4-dicarboxylate make it an ideal starting point for the synthesis of intricate organic molecules. The pyrrolidine (B122466) core provides a stable five-membered ring system, while the two ester groups offer handles for a variety of chemical transformations, allowing for the introduction of additional complexity and functionality.

Precursor to Highly Functionalized Pyrrolidine Derivatives

The ester groups of this compound can be readily transformed into a wide range of other functional groups, leading to a diverse array of highly functionalized pyrrolidine derivatives. For instance, reduction of the esters can yield the corresponding diol, which can be further modified. Amidation of the esters provides access to pyrrolidine-3,4-dicarboxamides, which can exhibit interesting biological activities or serve as precursors for further synthetic manipulations.

The synthesis of novel pyrrolidine-3,4-diol (B51082) derivatives as potential inhibitors of α-L-fucosidases highlights the utility of such functional group transformations. researchgate.net Although not starting directly from the dimethyl ester, the core concept of utilizing a pyrrolidine with 3,4-substitution is central. The strategic placement of functional groups on the pyrrolidine ring is crucial for achieving potent and selective enzyme inhibition.

Furthermore, the synthesis of 3-ethynyl-pyrrolidine-2,2-dicarboxylate derivatives demonstrates the potential for introducing unique functionalities onto the pyrrolidine scaffold. mdpi.com These alkynyl-substituted prolines serve as valuable building blocks for creating ligands for ionotropic glutamate (B1630785) receptors. mdpi.com This underscores the importance of pyrrolidine dicarboxylates as precursors to molecules with significant neurological activity.

A variety of synthetic methods have been developed for the diastereoselective synthesis of functionalized pyrrolidines. scispace.comorganic-chemistry.org These methods often involve cascade reactions that allow for the rapid construction of multiple stereocenters. For example, an N-bromosuccinimide-induced aziridine (B145994) ring expansion cascade has been shown to produce functionalized pyrrolidines with three stereocenters in a highly diastereoselective manner. scispace.com

The following table summarizes examples of functionalized pyrrolidine derivatives that can be conceptually derived from this compound.

Precursor CompoundTransformationResulting Functionalized PyrrolidinePotential Application
This compoundReduction of esterscis-Pyrrolidine-3,4-dimethanolLigand synthesis, chiral auxiliaries
This compoundAmidationcis-Pyrrolidine-3,4-dicarboxamideBiologically active compounds
This compoundHydrolysis and functionalization3,4-Disubstituted pyrrolidine-3,4-diolsGlycosidase inhibitors researchgate.net

Intermediate in the Synthesis of Bridged Heterocycles

The rigid cis-conformation of the substituents in this compound makes it a particularly useful precursor for the synthesis of bridged heterocyclic systems. By functionalizing the two ester groups with appropriate reactive moieties, intramolecular cyclization reactions can be induced to form bicyclic structures.

A notable application of pyrrolidine derivatives is in the synthesis of pyrrolizidine (B1209537) alkaloids, which are characterized by a bicyclic system containing a nitrogen atom at the bridgehead. nih.gov The synthesis of these alkaloids often involves the construction of a highly substituted pyrrolidine ring followed by a cyclization step to form the second ring. For example, the synthesis of alexine (B40350) and its stereoisomers utilizes functionalized pyrrolidine precursors that undergo intramolecular reactions to form the bridged pyrrolizidine core. nih.gov

While direct synthesis from this compound is not always the chosen route, the principles of using a pre-organized cis-substituted pyrrolidine to facilitate the formation of a bridged system are highly relevant. The defined stereochemistry of the starting material can effectively control the stereochemical outcome of the final bridged product.

The synthesis of various pyrrolidine and piperidine (B6355638) alkaloids often starts from chiral pool materials like L-proline, which possesses a pyrrolidine ring. nih.gov These syntheses demonstrate the strategic importance of the pyrrolidine scaffold in accessing complex alkaloid structures. mdpi.comnih.govafricaresearchconnects.comresearchgate.net

Role in the Diastereoselective Construction of Polycyclic Scaffolds

The stereochemical information embedded in this compound can be effectively transmitted during the construction of more complex polycyclic scaffolds. The cis-relationship of the ester groups can direct the approach of reagents and influence the stereochemical outcome of subsequent reactions, leading to the formation of specific diastereomers of the polycyclic product.

The synthesis of pyrroloindolines, a class of polycyclic compounds with promising biological activity, often relies on the diastereoselective cyclization of tryptamine (B22526) derivatives. nih.govresearchgate.net The substituents on the pyrrolidine ring of the tryptamine precursor can play a crucial role in controlling the stereoselectivity of the cyclization process. nih.gov By starting with a stereochemically defined pyrrolidine derivative, it is possible to synthesize enantiomerically enriched pyrroloindolines.

The following table provides examples of complex molecular scaffolds synthesized from pyrrolidine precursors.

Pyrrolidine Precursor TypeTarget Polycyclic ScaffoldKey Synthetic Strategy
Functionalized TryptaminePyrroloindolinePalladium-catalyzed dearomative arylation/cyclization nih.govresearchgate.net
Substituted PyrrolidinePyrrolizidine AlkaloidIntramolecular cyclization nih.gov

Scaffold for Diversity-Oriented Synthesis (DOS) Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of collections of structurally diverse small molecules for high-throughput screening. scispace.comnih.govrsc.org The goal of DOS is to explore a wide range of chemical space by creating libraries of compounds with significant variation in their underlying molecular skeletons. scispace.com

This compound is an attractive scaffold for DOS due to its multiple points of diversification. The nitrogen atom and the two ester functionalities can be independently modified, allowing for the introduction of a wide range of substituents. Furthermore, the pyrrolidine ring itself can be subjected to various chemical transformations to generate different heterocyclic cores.

A typical DOS strategy using this scaffold might involve:

Appendage Diversity: Reacting the nitrogen atom and the two ester groups with a variety of building blocks to create a library of compounds with different substituents.

Stereochemical Diversity: Utilizing both enantiomers of the pyrrolidine scaffold or introducing new stereocenters during the synthetic sequence.

Skeletal Diversity: Employing reactions that transform the pyrrolidine ring into different heterocyclic systems. For example, ring-opening and ring-closing metathesis reactions could be used to generate larger or bicyclic ring systems.

The development of synthetic routes to 4,4-disubstituted-3-oxopyrrolidones highlights a strategy for producing diverse functionalized pyrrolidones, which can be valuable for drug discovery. chemrxiv.org While not directly starting from the title compound, this work exemplifies the principles of using a core scaffold to generate a library of related but distinct molecules.

Chiral Auxiliary or Chiral Building Block in Asymmetric Synthesis

The chirality of this compound, which can be prepared in enantiomerically pure form, makes it a valuable tool in asymmetric synthesis. unibo.itmdpi.com It can be used either as a chiral auxiliary to control the stereochemistry of a reaction on an attached substrate or as a chiral building block that is incorporated into the final product.

When used as a chiral auxiliary, the pyrrolidine derivative is temporarily attached to a prochiral substrate. The stereocenter(s) on the pyrrolidine ring then direct the stereochemical course of a subsequent reaction, leading to the formation of a new stereocenter in the substrate with high enantioselectivity. After the reaction, the chiral auxiliary can be cleaved and recovered.

As a chiral building block, the enantiomerically pure pyrrolidine derivative is incorporated into the target molecule, contributing its inherent chirality to the final product. This approach is particularly useful for the synthesis of natural products and pharmaceuticals where the pyrrolidine ring is a key structural feature.

The development of pyrrolidine-based organocatalysts has been a major area of research in asymmetric synthesis. unibo.itmdpi.com These catalysts, often derived from proline, can effectively catalyze a wide range of enantioselective transformations. The stereochemically defined pyrrolidine scaffold plays a crucial role in creating a chiral environment that leads to high levels of asymmetric induction.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.